3-{4-[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile
CAS No.: 2549014-18-6
Cat. No.: VC11819130
Molecular Formula: C18H22N8O
Molecular Weight: 366.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549014-18-6 |
|---|---|
| Molecular Formula | C18H22N8O |
| Molecular Weight | 366.4 g/mol |
| IUPAC Name | 3-[4-(6-methyl-2-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]pyrazine-2-carbonitrile |
| Standard InChI | InChI=1S/C18H22N8O/c1-14-12-16(23-18(22-14)26-8-10-27-11-9-26)24-4-6-25(7-5-24)17-15(13-19)20-2-3-21-17/h2-3,12H,4-11H2,1H3 |
| Standard InChI Key | FXUATLYWYFHXIT-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NC(=N1)N2CCOCC2)N3CCN(CC3)C4=NC=CN=C4C#N |
| Canonical SMILES | CC1=CC(=NC(=N1)N2CCOCC2)N3CCN(CC3)C4=NC=CN=C4C#N |
Introduction
Synthesis
The synthesis of this compound typically involves multi-step reactions, including:
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Formation of the pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors such as urea or guanidine derivatives.
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Attachment of the morpholine group: This step involves nucleophilic substitution on the pyrimidine ring with morpholine in the presence of a base.
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Coupling with pyrazine derivatives: The piperazine intermediate is reacted with a pyrazine derivative containing a nitrile group to form the final product.
General Reaction Scheme
Characterization Techniques
The compound can be characterized using the following analytical methods:
Spectroscopic Methods
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Nuclear Magnetic Resonance (NMR):
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-NMR and -NMR are used to confirm the chemical environment of protons and carbons in the molecule.
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Key peaks include signals for aromatic protons in the pyrazine and pyrimidine rings, as well as aliphatic protons in the piperazine and morpholine groups.
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Infrared (IR) Spectroscopy:
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Strong absorption bands for:
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Nitrile group ().
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C-N and C-O bonds ().
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Mass Spectrometry (MS):
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Molecular ion peak at , confirming molecular weight.
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Crystallography
X-ray diffraction studies can provide detailed insights into molecular geometry and intermolecular interactions.
Biological Activity
Due to its structural features, this compound is hypothesized to exhibit biological activity, particularly in pharmacological applications:
Potential Applications
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Anticancer Activity:
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Heterocyclic compounds containing pyrimidine and pyrazine cores are known for their cytotoxic effects on cancer cells.
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The presence of a nitrile group may enhance binding affinity to specific protein targets.
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Antiviral Properties:
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Compounds with morpholine and pyrimidine substitutions have shown inhibitory effects against viral enzymes such as RNA-dependent RNA polymerase.
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Central Nervous System (CNS) Activity:
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Piperazine derivatives are often explored for their potential as CNS-active agents, including anxiolytics or antipsychotics.
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Comparative Data Table
| Property | Value/Description |
|---|---|
| Molecular Formula | C16H20N8O |
| Molecular Weight | 340.39 g/mol |
| Key Functional Groups | Nitrile (-CN), Morpholine, Piperazine |
| Solubility | Likely soluble in polar organic solvents (e.g., DMSO). |
| Potential Applications | Anticancer, antiviral, CNS-active agent |
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